molecular formula C18H15FN2O3S2 B3013022 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 922591-26-2

2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Cat. No.: B3013022
CAS No.: 922591-26-2
M. Wt: 390.45
InChI Key: CJMKVNIQYLFTPW-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylsulfonyl group, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thioamides with α-haloketones under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be attached through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the synthesized thiazole derivative with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl and thiazole moieties play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
  • 2-(ethylsulfonyl)-N-(4-(3-fluorophenyl)thiazol-2-yl)benzamide
  • 2-(ethylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide

Uniqueness

2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and stability, while the fluorophenyl group contributes to its binding affinity and specificity in biological systems.

Properties

IUPAC Name

2-ethylsulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-2-26(23,24)16-6-4-3-5-14(16)17(22)21-18-20-15(11-25-18)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMKVNIQYLFTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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